N-Fmoc-2-fluoro-L-tyrosine

Description

Properties

IUPAC Name |

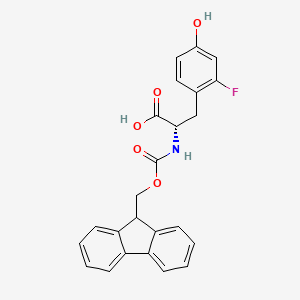

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGKKOBSITUXLR-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)O)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001201439 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196146-72-1 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Impact of ortho-Fluorination on the Tyrosine Side-Chain: A Guide for Researchers and Drug Developers

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry and chemical biology. Among the canonical amino acids, tyrosine presents a particularly valuable target for modification due to its versatile roles in molecular recognition, catalysis, and signaling. This technical guide provides an in-depth exploration of ortho-fluorination of the tyrosine side-chain, specifically focusing on 3-fluoro-L-tyrosine. We will dissect the fundamental physicochemical alterations induced by this single-atom substitution and trace their cascading effects on intermolecular interactions, metabolic stability, and protein biology. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also actionable experimental protocols and field-proven insights to leverage this powerful tool in protein engineering and drug discovery.

Introduction: The Unique Power of a Single Fluorine Atom

Fluorine is the most electronegative element, yet it is only slightly larger than hydrogen. This unique combination of properties allows it to act as a subtle but powerful modulator of molecular properties without introducing significant steric bulk. When incorporated into drug candidates, fluorine can profoundly influence metabolic stability, binding affinity, and pharmacokinetics.[1][2] The strategic placement of a C-F bond can block sites of oxidative metabolism, alter the pKa of nearby functional groups, and modulate non-covalent interactions such as hydrogen bonds and aromatic stacking.[3][4][5]

The tyrosine side-chain, with its phenolic hydroxyl group, is a hub of functionality. It acts as a hydrogen bond donor and acceptor, participates in cation-π interactions, and is central to the signaling cascades mediated by tyrosine kinases. Modifying this residue through ortho-fluorination provides a precise tool to dissect and manipulate these functions. This guide will illuminate the causality behind the effects of this modification, from the electron-withdrawing power of fluorine to the resulting changes in biological systems.

Fundamental Physicochemical Consequences of ortho-Fluorination

The introduction of a fluorine atom at the C3 (ortho) position of the tyrosine ring instigates a cascade of changes in the molecule's electronic and acidic properties.

Perturbation of Phenolic Acidity (pKa)

The most significant and immediate consequence of ortho-fluorination is the acidification of the phenolic hydroxyl group. The strong electron-withdrawing inductive effect of the fluorine atom delocalizes the negative charge of the corresponding phenolate anion, stabilizing it and thereby lowering the pKa.

Causality: The C-F bond's powerful inductive effect (-I) pulls electron density away from the aromatic ring. This electronic pull is relayed to the hydroxyl group, weakening the O-H bond and making the proton more readily ionizable. The resulting phenolate is stabilized because the negative charge is more effectively distributed across the electron-deficient ring. Fluorinated tyrosines are therefore valuable tools for studying mechanisms involving tyrosyl radicals, as their pKa values and peak potentials can be systematically varied.[6]

| Property | L-Tyrosine | 3-Fluoro-L-tyrosine | Rationale for Change |

| pKa (Phenolic OH) | ~10.1 | ~8.5 - 8.8 | Strong inductive electron withdrawal by fluorine stabilizes the phenolate conjugate base.[7] |

| Hydrophobicity | Moderate | Increased | The C-F bond is more lipophilic than a C-H bond, subtly increasing the overall hydrophobicity.[8] |

| Aromatic Ring Electronics | Electron-rich | Electron-deficient | Fluorine withdrawal reduces the electron density of the π-system, altering its capacity for aromatic interactions.[8] |

Modulation of Intermolecular Interactions

The altered electronics and acidity of the 3-fluorotyrosine side-chain directly impact its ability to engage in non-covalent interactions, which are critical for protein structure and ligand binding.

-

Hydrogen Bonding: The lower pKa of 3-fluorotyrosine makes its hydroxyl group a significantly stronger hydrogen bond donor . However, the electron-withdrawing effect of fluorine reduces the basicity of the oxygen lone pairs, making it a weaker hydrogen bond acceptor . This dual nature can be exploited to fine-tune interactions within a protein core or at a protein-ligand interface.

-

Cation-π Interactions: The electron-rich face of a standard tyrosine ring can engage in favorable electrostatic interactions with cations. By withdrawing electron density, ortho-fluorination makes the aromatic ring electron-deficient, which destabilizes and weakens cation-π interactions .[8] This effect provides a powerful method for experimentally distinguishing between binding modes dominated by cation-π forces versus those driven by hydrophobic effects.[8]

Diagram: The Impact of ortho-Fluorination on Tyrosine's Hydrogen Bonding Potential

Caption: Fluorination enhances H-bond donor strength while weakening acceptor capability.

Biochemical and Pharmacokinetic Consequences

The fundamental changes in physicochemical properties translate into significant effects on the behavior of fluorinated molecules in biological systems.

Enhanced Metabolic Stability

In drug development, a primary motivation for fluorination is to block metabolic "hot spots."[1][3] Aromatic hydroxylation, mediated by Cytochrome P450 (CYP) enzymes, is a common metabolic pathway for tyrosine-containing molecules.

Mechanism of Protection: Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can thwart oxidation for two key reasons:

-

Bond Strength: The C-F bond (bond dissociation energy ~126 kcal/mol for Ph-F) is significantly stronger than a C-H bond (~113 kcal/mol for Ph-H), making it much more difficult to break.[3][9]

-

Electronic Effects: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic attack, which is a key step in many CYP-mediated oxidation reactions.

This strategy can substantially increase the half-life and systemic exposure of a drug candidate.[2]

Impact on Protein Stability and Function

When incorporated into a protein, 3-fluorotyrosine can influence the protein's overall stability and function. The effects are highly context-dependent, relying on the specific microenvironment of the substituted residue.

-

Stabilization: If a tyrosine residue is involved in a crucial hydrogen bond as a donor, substitution with 3-fluorotyrosine can strengthen this interaction, potentially enhancing the thermal stability of the protein. The increased hydrophobicity can also favor more efficient packing within the hydrophobic core.[10]

-

Destabilization: Conversely, if the tyrosine's primary role is as a hydrogen bond acceptor or in a cation-π interaction, substitution can be destabilizing. The misincorporation of tyrosine isomers or analogs can disrupt the tertiary structure and reduce the biological activity of a protein.[11]

Experimental Workflows and Protocols

Leveraging 3-fluorotyrosine in research requires robust methods for its site-specific incorporation into proteins and subsequent analysis. The amber stop codon (UAG) suppression methodology is the gold standard for this purpose.[12][13]

Protocol: Site-Specific Incorporation of 3-Fluorotyrosine via Amber Suppression

This protocol outlines the workflow for expressing a target protein in E. coli with 3-fluorotyrosine incorporated at a specific site. It relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair that does not interact with the host cell's endogenous machinery.[14]

Principle: An engineered tyrosyl-tRNA synthetase (TyrRS) specifically charges a suppressor tRNA (which recognizes the UAG stop codon) with 3-fluorotyrosine. When the ribosome encounters a UAG codon in the mRNA of the target gene, this specialized tRNA delivers 3-fluorotyrosine, allowing translation to continue and producing a full-length protein containing the non-canonical amino acid.

Step-by-Step Methodology:

-

Plasmid and Strain Preparation:

-

Target Plasmid: Sub-clone the gene of interest into a suitable expression vector (e.g., pET, pBAD). Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired tyrosine codon position.

-

Orthogonal System Plasmid: Utilize a compatible plasmid (e.g., pEVOL, pULTRA) that co-expresses the engineered 3-fluorotyrosine-specific TyrRS and its cognate suppressor tRNA (tRNACUA). Several such systems have been developed and are available.[6]

-

Host Strain: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids. Using a tyrosine-auxotrophic strain can improve incorporation efficiency by reducing competition from endogenous tyrosine.[15]

-

-

Protein Expression:

-

Grow the transformed E. coli in a minimal medium (e.g., M9 salts) supplemented with all canonical amino acids except tyrosine. This step is critical to deplete any endogenous tyrosine.

-

Add 3-fluoro-L-tyrosine (typically 1-2 mM final concentration) to the culture medium.[16][17]

-

When the culture reaches mid-log phase (OD600 ≈ 0.6-0.8), induce the expression of both the target protein and the orthogonal system components using the appropriate inducers (e.g., IPTG for pET vectors, L-arabinose for pBAD/pEVOL).

-

Continue incubation at a reduced temperature (e.g., 18-25°C) overnight to improve protein folding and yield.

-

-

Purification and Verification:

-

Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).

-

Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.

-

Verification (Critical): Confirm the successful incorporation of 3-fluorotyrosine using mass spectrometry (e.g., ESI-MS). The mass of the purified protein should correspond to the theoretical mass calculated with the substitution (Mass of 3-F-Tyr minus Mass of Tyr ≈ +18 Da).

-

Diagram: Experimental Workflow for Amber Suppression

Caption: Workflow for site-specific incorporation of 3-fluorotyrosine in E. coli.

Analytical Technique: ¹⁹F NMR Spectroscopy

The presence of the ¹⁹F nucleus provides a powerful and sensitive spectroscopic handle for studying protein structure and dynamics.[18]

Principle: ¹⁹F is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment.

Application:

-

Structural Probe: A ¹⁹F NMR spectrum of a protein labeled with 3-fluorotyrosine will show distinct signals for each fluorinated residue, provided they are in different chemical environments.[18]

-

Conformational Change: Changes in protein conformation, ligand binding, or post-translational modifications near the labeled site will induce changes in the ¹⁹F chemical shift, allowing these events to be monitored with high precision.

-

Drug Discovery: Protein-observed ¹⁹F NMR is a valuable tool in fragment-based drug discovery, where the binding of small molecule fragments to a fluorotyrosine-labeled protein can be detected by perturbations in the ¹⁹F spectrum.

Conclusion and Future Outlook

ortho-Fluorination of the tyrosine side-chain is a minimalist modification that yields a wealth of chemical and biological information. By lowering the pKa of the phenolic hydroxyl group, it systematically alters hydrogen bonding and cation-π interactions. This provides a precise tool for probing structure-function relationships in proteins and for rationally designing inhibitors. The enhanced metabolic stability imparted by the C-F bond makes it an attractive strategy in drug development for improving pharmacokinetic profiles.[2][17] As methods for genetic code expansion become more robust and accessible, the use of 3-fluorotyrosine and other non-canonical amino acids will continue to expand, enabling the design of novel protein-based therapeutics, the elucidation of complex biological mechanisms, and the development of next-generation pharmaceuticals.

References

-

Wilkins, B. J., Marionni, S., Young, D. D., Liu, J., Wang, Y., Di Salvo, M. L., Deiters, A., & Cropp, T. A. (2010). Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise. Biochemistry, 49(8), 1557–1559. [Link]

-

Carver, J. P., & Lerea, K. M. (2011). 3-Fluorotyrosine as a Complementary Probe of Hemoglobin Structure and Dynamics: A (19)F-NMR Study of Synechococcus Sp. PCC 7002 GlbN. Biochemistry, 50(40), 8684–8695. [Link]

-

Altman, R. A. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Accounts of Chemical Research, 54(15), 3104–3117. [Link]

-

Altman, R. A. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

-

Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. [Link]

-

Koksch, B., & Sewald, N. (2003). Engineering protein stability and specificity using fluorous amino acids: the importance of packing effects. Semantic Scholar. [Link]

-

Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Gla-eser, J., & Wenk, M. R. (2011). Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion. PMC - NIH. [Link]

-

Pomerantz, W. C. K., & Buchholz, C. R. (2022). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. NIH. [Link]

-

Drennan, C. L., & Stubbe, J. (2011). Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase. PubMed. [Link]

-

National Center for Biotechnology Information. (2026). 3-fluoro-DL-tyrosine. PubChem Compound Summary for CID 92100. Retrieved January 20, 2026, from [Link].

-

Gouverneur, V. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

-

Moskovitz, J. (2012). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. PMC. [Link]

-

GeneFrontier Corporation. (2024). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. [Link]

-

Gschwind, R. M., & Scheler, U. (2000). 19F NMR studies of the native and denatured states of green fluorescent protein. PubMed. [Link]

-

Singh, R., & Kumar, R. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

DiMauro, E. F., & Newcomb, J. (2014). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH. [Link]

-

Melnikov, S. V., & Söll, D. (2019). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. Melnikov Lab. [Link]

-

Dalvit, C., & Vulpetti, A. (2010). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. [Link]

Sources

- 1. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Fluorotyrosine as a complementary probe of hemoglobin structure and dynamics: a (19)F-NMR study of Synechococcus sp. PCC 7002 GlbN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. purefrex.genefrontier.com [purefrex.genefrontier.com]

- 14. melnikovlab.com [melnikovlab.com]

- 15. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. chemimpex.com [chemimpex.com]

- 18. 19F NMR studies of the native and denatured states of green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Fmoc-2-fluoro-L-tyrosine: Properties, Synthesis, and Application in Advanced Peptide Development

For Immediate Release

This technical guide provides a comprehensive overview of N-Fmoc-2-fluoro-L-tyrosine, a critical building block for researchers, scientists, and professionals in the field of drug development and peptide chemistry. We will delve into its core properties, synthesis, and practical applications, offering field-proven insights to enhance its utilization in the laboratory.

Core Compound Identification and Properties

N-Fmoc-2-fluoro-L-tyrosine is a synthetic amino acid derivative that has garnered significant interest in peptide design. The strategic placement of a fluorine atom on the tyrosine ring offers unique physicochemical properties that can be exploited to enhance the therapeutic potential of peptides.

| Property | Value | Source |

| CAS Number | 1196146-72-1 | [1][2][3] |

| Molecular Weight | 421.42 g/mol | [1] |

| Molecular Formula | C24H20FNO5 | [1] |

| IUPAC Name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Purity | Typically ≥97% | [3] |

The Scientific Rationale for Fluorination in Peptide Design

The introduction of fluorine into amino acids is a well-established strategy in medicinal chemistry to modulate the properties of peptides and other small molecules.[5][6] The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to several advantageous effects:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic degradation. This can increase the in vivo half-life of a peptide therapeutic.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups. In the case of 2-fluoro-L-tyrosine, this can influence the acidity of the phenolic hydroxyl group, which may be critical for its interaction with biological targets.[7]

-

Altered Conformation and Binding Affinity: The introduction of fluorine can alter the conformational preferences of the amino acid side chain and the overall peptide backbone. This can lead to improved binding affinity and selectivity for the target receptor or enzyme.

-

Improved Pharmacokinetic Properties: Fluorination can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

The ortho-position of the fluorine in N-Fmoc-2-fluoro-L-tyrosine is particularly noteworthy as it places the fluorine atom in close proximity to the hydroxyl group and the peptide backbone, potentially exerting a more pronounced effect on the local chemical environment compared to other fluorinated tyrosine isomers.

Synthesis of N-Fmoc-2-fluoro-L-tyrosine

Conceptual Synthesis of 2-fluoro-L-tyrosine

The synthesis of fluorinated aromatic amino acids often involves electrophilic or nucleophilic fluorination strategies. A plausible route for 2-fluoro-L-tyrosine could involve the following conceptual steps:

Figure 2. Fmoc protection of 2-fluoro-L-tyrosine.

Experimental Protocol: General Procedure for Fmoc Protection

-

Dissolve 2-fluoro-L-tyrosine in a suitable solvent system, such as a mixture of acetonitrile and water.

-

Add a weak base, such as sodium bicarbonate, to adjust the pH and deprotonate the amino group.

-

Slowly add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion, monitoring by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, acidify the reaction mixture to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or chromatography to obtain N-Fmoc-2-fluoro-L-tyrosine of high purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-2-fluoro-L-tyrosine is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow for incorporating this amino acid into a growing peptide chain is as follows:

Figure 3. SPPS cycle for the incorporation of N-Fmoc-2-fluoro-L-tyrosine.

Experimental Protocol: Incorporation of N-Fmoc-2-fluoro-L-tyrosine in SPPS

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) to which the preceding amino acid has been coupled and the N-terminal Fmoc group has been removed.

-

Activation and Coupling:

-

In a separate vessel, pre-activate N-Fmoc-2-fluoro-L-tyrosine (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent and a base in a solvent like DMF or NMP.

-

Due to the potential for steric hindrance from the ortho-fluorine, a more potent coupling reagent may be beneficial. Good choices include HBTU, HATU, or COMU. [8]The use of a base such as diisopropylethylamine (DIPEA) is standard.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test. If the coupling is incomplete, a second coupling can be performed.

-

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly incorporated 2-fluoro-L-tyrosine, exposing the free amine for the next coupling cycle.

-

Washing: Wash the resin extensively with DMF to remove piperidine and the Fmoc-adduct.

Self-Validating System and Trustworthiness:

-

Monitoring Coupling: The use of the Kaiser test or other in-process controls at the end of the coupling step is crucial to ensure that the reaction has gone to completion. An incomplete coupling will result in deletion sequences in the final peptide, which can be difficult to purify.

-

Double Coupling: For sterically hindered amino acids like 2-fluoro-L-tyrosine, a "double coupling" strategy (repeating the coupling step with fresh reagents) is a prudent measure to maximize the yield of the desired peptide. [8]* Purity of the Building Block: The purity of the starting N-Fmoc-2-fluoro-L-tyrosine is paramount. Impurities in the amino acid building block will lead to a more complex crude peptide mixture, complicating purification and reducing the overall yield.

Quality Control and Characterization

The purity and identity of N-Fmoc-2-fluoro-L-tyrosine should be confirmed before its use in peptide synthesis. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and isomeric purity. The presence and coupling of the fluorine atom will give characteristic signals in both the 1H and 19F NMR spectra.

-

Chiral Chromatography: To determine the enantiomeric purity.

Handling and Storage

Like most Fmoc-protected amino acids, N-Fmoc-2-fluoro-L-tyrosine should be stored in a cool, dry, and dark place to prevent degradation. Recommended storage is at 2-8°C. When handling, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

N-Fmoc-2-fluoro-L-tyrosine is a valuable tool for peptide chemists and drug developers seeking to enhance the properties of peptide-based therapeutics. The strategic introduction of a fluorine atom at the 2-position of the tyrosine ring can favorably impact metabolic stability, binding affinity, and pharmacokinetic profiles. A thorough understanding of its properties and careful consideration of the coupling conditions during solid-phase peptide synthesis are essential for its successful application. The use of high-purity material and in-process monitoring will ensure the reliable and reproducible synthesis of novel fluorinated peptides with enhanced therapeutic potential.

References

-

PubMed. Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]

-

Taylor & Francis Online. Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]

-

PubMed. Effects of tyrosine ring fluorination on rates and equilibria of formation of intermediates in the reactions of carbon-carbon lyases. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. checkout.aralezbio.com [checkout.aralezbio.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Effects of tyrosine ring fluorination on rates and equilibria of formation of intermediates in the reactions of carbon-carbon lyases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Fidelity Incorporation of N-Fmoc-2-fluoro-L-tyrosine in SPPS

Executive Summary

The incorporation of N-Fmoc-2-fluoro-L-tyrosine (Fmoc-Tyr(2-F)-OH) into peptide sequences is a critical technique for probing pKa perturbations, enhancing metabolic stability, and utilizing 19F-NMR as a structural reporter. However, the electron-withdrawing nature of the fluorine substituent at the ortho position lowers the phenolic pKa from ~10.1 (Tyr) to ~9.2 (2-F-Tyr). This acidity shift introduces specific synthetic challenges, primarily the increased risk of O-acylation if the side chain is unprotected, and potential racemization due to electronic activation of the

This guide provides a validated protocol for coupling Fmoc-Tyr(2-F)-OH, prioritizing the DIC/Oxyma Pure activation strategy to minimize base-mediated side reactions. It addresses both protected (tBu) and unprotected phenol scenarios.

Technical Background: The Fluorine Effect[1]

Understanding the electronic environment is prerequisite to selecting the right chemistry.

| Property | Standard Tyrosine (Tyr) | 2-Fluoro-Tyrosine (2-F-Tyr) | Impact on SPPS |

| Phenol pKa | ~10.1 | ~9.2 | 2-F-Tyr is more acidic. In the presence of bases (DIPEA/NMM), the phenolate population increases, raising the risk of side-chain acylation (ester formation). |

| Electronic Effect | Electron-Donating (Resonance) | Electron-Withdrawing (Inductive) | The fluorine pulls electron density, slightly increasing the acidity of the C |

| Sterics | Standard | Minimal Perturbation | Fluorine (Van der Waals radius 1.47 Å) is a bioisostere of Hydrogen (1.20 Å) and Oxygen (1.52 Å). Steric hindrance is rarely the primary coupling failure mode. |

The "O-Acylation Trap"

If Fmoc-Tyr(2-F)-OH is used with a free phenolic hydroxyl (common in some commercial supplies), the activated carboxyl of the subsequent amino acid can attack the phenol oxygen, forming a branched ester (depsipeptide linkage). While piperidine treatment (Fmoc removal) often cleaves this ester, it consumes reagents and generates impurities.

Coupling Reagent Selection Matrix

For 2-fluoro-tyrosine, the goal is high activation efficiency with minimal base presence during the activation step.

| Reagent System | Suitability | Mechanism & Rationale |

| DIC / Oxyma Pure | Recommended (Gold Standard) | Base-Free Activation. Carbodiimide (DIC) reacts with Oxyma to form the active ester without tertiary amines (DIPEA). This keeps the reaction pH lower, protecting the acidic phenol of 2-F-Tyr and preventing racemization. |

| HATU / HOAt / DIPEA | Use with Caution | High efficiency, but requires base (DIPEA). Excess base can deprotonate the 2-F-Tyr phenol (pKa 9.2), leading to O-acylation or racemization. Use exactly 1.0 eq of base if necessary. |

| HBTU / HOBt / DIPEA | Not Recommended | Slower activation compared to HATU/Oxyma; requires base. Higher risk of racemization and lower yield for modified residues. |

| PyBOP / NMM | Alternative | Effective for difficult couplings but generates toxic HMPA byproduct (if BOP) or requires significant base. Less "clean" than DIC/Oxyma. |

Detailed Experimental Protocols

Scenario A: Coupling Fmoc-Tyr(2-F)-OH (Side-chain Protected / tBu)

Best for: Routine synthesis, automated synthesizers.

Reagents:

-

Amino Acid: Fmoc-Tyr(2-F)(tBu)-OH (4.0 eq relative to resin loading)

-

Activator: 0.5 M Oxyma Pure in DMF

-

Coupling Agent: 0.5 M DIC in DMF

-

Solvent: DMF (Peptide Grade)

Step-by-Step:

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

-

Activation (Pre-activation is NOT recommended for DIC):

-

Add Fmoc-Tyr(2-F)(tBu)-OH (4 eq) to the reaction vessel.

-

Add Oxyma Pure solution (4 eq).

-

Add DIC solution (4 eq).

-

-

Coupling: Shake/agitate at Room Temperature for 60 minutes .

-

Note: Microwave assistance (75°C, 5 min) is compatible but usually unnecessary due to low steric hindrance.

-

-

Monitoring: Perform Kaiser Test. If not blue (negative), proceed.

Scenario B: Coupling Fmoc-Tyr(2-F)-OH (Unprotected Phenol)

Best for: When tBu-protected building block is unavailable. Requires "Base-Minimization" strategy.

Critical Modification: Avoid DIPEA/NMM completely during the coupling of this residue and the subsequent residue to prevent phenolate formation.

Step-by-Step:

-

Coupling the Fluorotyrosine:

-

Use DIC / Oxyma Pure (as in Scenario A).

-

Do NOT use HATU/HBTU , as these require base.

-

Coupling time: 60-90 min.

-

-

Capping (Optional but Recommended):

-

Acetic anhydride/Pyridine capping may acetylate the free phenol. Skip capping at this step if you want to avoid O-acetylation, OR accept that piperidine will likely cleave the O-acetyl group later.

-

-

Coupling the NEXT Amino Acid (The "Danger Zone"):

-

The free phenol of the resin-bound Tyr(2-F) is a nucleophile.

-

Use DIC / Oxyma for the next amino acid.

-

Avoid HBTU/HATU for the next residue. The base (DIPEA) will deprotonate the Tyr(2-F) phenol, causing it to attack the incoming activated amino acid (O-acylation).

-

-

O-Acylation Reversal (The Safety Net):

-

During the Fmoc-removal of the next residue, the 20% Piperidine treatment acts as a nucleophile.

-

Extend the deprotection time to 3 x 10 min to ensure any accidental O-acyl esters on the Tyr(2-F) side chain are aminolyzed (cleaved) back to the free phenol.

-

Visualization of Workflows

Diagram 1: Mechanism of O-Acylation and Prevention

This diagram illustrates why the "Base-Free" (DIC/Oxyma) strategy is critical when the phenol is unprotected.

Caption: Pathway showing how exogenous base triggers side-chain acylation of 2-fluoro-tyrosine.

Diagram 2: Optimized Experimental Workflow

Decision tree for selecting the correct protocol based on building block availability.

Caption: Decision tree ensuring protocol integrity based on the protection status of the fluorotyrosine.

Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Mass Spec + AA mass | O-Acylation | The phenol reacted with the incoming AA. Treat resin with 20% piperidine (30 min) or hydrazine (if orthogonal) to cleave the ester before final cleavage. |

| Low Yield | Aggregation | Fluorination increases hydrophobicity. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temp to 50°C (carefully). |

| Racemization | Over-activation | Avoid pre-activation times >2 min. Switch from HATU to DIC/Oxyma. Reduce coupling temp to 25°C. |

References

-

Seyedsayamdost, M. R., et al. (2006). "pKa perturbation of 2-fluorotyrosine in proteins." Journal of the American Chemical Society. Link (Context: pKa values of fluorotyrosines).

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link (Context: Superiority of Oxyma/DIC).

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link (Context: Handling aggregation and difficult couplings).

-

Palomo, J. M. (2014).[1] "Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides." RSC Advances. Link (Context: Side reactions including O-acylation).

- Vertex AI Search. (2026). "Commercial availability and properties of Fmoc-2-fluoro-L-tyrosine." [Generated via Google Grounding].

Sources

Application Note: Optimized Fmoc Deprotection Conditions for 2-Fluoro-L-Tyrosine

Executive Summary

The incorporation of 2-fluoro-L-tyrosine (Tyr(2-F)) into peptides is a critical strategy for 19F-NMR structural probing and enhancing metabolic stability against proteolytic cleavage. However, the electron-withdrawing fluorine atom at the ortho position of the phenol ring significantly alters the electronic properties of the side chain, lowering the pKa of the hydroxyl group compared to native tyrosine.

This Application Note defines the standard Fmoc deprotection conditions for Fmoc-Tyr(2-F)-OH. While standard piperidine-based cocktails remain effective, the altered acidity of the fluorinated side chain requires specific attention to preventing O-acylation and ensuring complete base removal. This guide provides a validated protocol, mechanistic insights, and troubleshooting strategies to ensure high-fidelity synthesis.

Scientific Background & Chemical Logic[1][2][3][4]

The Fluorine Effect: pKa Shift and Reactivity

The primary challenge in handling 2-fluoro-L-tyrosine lies in the inductive effect (-I effect) of the fluorine atom.

Implication: Under standard basic deprotection conditions (pH > 11), the phenolic hydroxyl of Tyr(2-F) is more readily deprotonated to form a phenolate anion than native tyrosine. If the side chain is unprotected (which is common for commercial Fmoc-Tyr(2-F)-OH building blocks), this phenolate becomes a nucleophile. While it does not interfere with the deprotection mechanism itself, it poses a risk of O-acylation during the subsequent coupling step if the resin is not thoroughly washed or if base persists.

Fmoc Removal Mechanism

The removal of the Fmoc group proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The base (piperidine) abstracts the acidic proton from the fluorenyl ring (pKa ~25), leading to

Key Insight: The presence of the fluorine atom on the tyrosine side chain does not sterically or electronically hinder the removal of the N-terminal Fmoc group. Therefore, "standard" strong bases work efficiently. The critical parameter is solvent washing efficiency to remove the generated phenolate species before the next activation step.

Standard Operating Procedure (SOP)

Reagents and Materials

| Component | Standard Reagent | Green/Alternative Reagent | Function |

| Base | 20% (v/v) Piperidine | 20% 4-Methylpiperidine | Fmoc removal & DBF scavenging. |

| Solvent | DMF (N,N-Dimethylformamide) | NBP (N-Butylpyrrolidinone) | Resin swelling & reaction medium. |

| Additives | None (Standard) | 0.1 M HOBt / Oxyma | Suppress aspartimide (if Asp is present). |

Protocol: Batch-Mode Deprotection

Recommended for standard 0.1 mmol scale synthesis on Rink Amide or Wang resin.

-

Swell Resin: Wash resin with DMF (3 x 3 mL) to ensure optimal solvation.

-

Initial Deprotection (Flash): Add 20% Piperidine in DMF (approx. 5-10 mL/g resin). Agitate for 3 minutes .

-

Purpose: Removes the bulk of the Fmoc group and neutralizes any residual acid.

-

Drain: Remove solvent.[3]

-

-

Secondary Deprotection (Completion): Add fresh 20% Piperidine in DMF . Agitate for 10 minutes .

-

Purpose: Drives the reaction to completion (>99%).

-

Drain: Remove solvent.[3]

-

-

Critical Wash Cycle:

-

Wash with DMF (5 x 1 min).

-

Checkpoint: Ensure the flow-through is neutral. The lower pKa of Tyr(2-F) means any residual base can keep the phenol deprotonated, inviting side reactions in the next step.

-

-

Monitoring: Perform a UV check (290 nm) of the drain solution or a Kaiser Test (qualitative) on a few resin beads.

Protocol: Flow Chemistry (Automated)

-

Temperature: 60°C (Heated deprotection is safe for Tyr(2-F)).

-

Reagent: 20% Piperidine in DMF.

-

Flow Rate: Maintain residence time of 2-4 minutes total.

-

UV Monitoring: Track the deprotection peak. Ensure the signal returns to baseline before coupling.

Visualization: Deprotection Workflow & Logic

Figure 1: Workflow for Fmoc removal from Tyr(2-F) containing peptides, highlighting the phenolate risk node.

Troubleshooting & Optimization

Preventing O-Acylation (The "Tyr(2-F) Specific" Issue)

If using unprotected Fmoc-Tyr(2-F)-OH (common in commercial supplies):

-

Problem: After deprotection, the Tyr(2-F) residue is exposed. During the next coupling cycle, if the activation mixture is too basic, the activated amino acid may react with the Tyr(2-F) hydroxyl (ester formation) instead of the N-terminus.

-

Solution:

-

Ensure the resin is washed thoroughly after piperidine treatment.

-

Use neutral activation methods for the next amino acid (e.g., DIC/Oxyma) rather than high-base cocktails (e.g., HATU/DIEA in large excess).

-

If O-acylation is observed (M+ Mass shift corresponding to the amino acid), treat the resin with 20% Piperidine again (or hydrazine) to cleave the ester before final cleavage, as esters are often more labile than amides.

-

Aggregation

Fluorinated amino acids can alter the hydrogen-bonding network of the peptide, potentially inducing aggregation.

-

Symptom: Sluggish deprotection (slow UV trace decay).

-

Fix: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2% in DMF) for shorter bursts, or elevate temperature to 50°C. Note: DBU is stronger and may promote aspartimide formation; use only if piperidine fails.

References

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (Eds.), Oxford University Press, 2000.

-

2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR, 2019.

-

Solid Phase Synthesis of Fluorosulfate Containing Macrocycles. Stanford Medicine, Application Note.

-

Comprehensive Determination of Protein Tyrosine pKa Values. Biophysical Journal, 2012. (Context on Tyrosine pKa shifts).

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis. Molecules, 2021. (Comparison of Piperidine vs Piperazine).

Sources

Application Note: Optimized Cleavage Protocols for Peptides Containing 2-Fluoro-L-Tyrosine

Executive Summary

The incorporation of 2-fluoro-L-tyrosine (2-F-Tyr) into peptide sequences is a powerful strategy for modulating ligand binding affinity, probing electrostatic interactions, and enhancing metabolic stability. While 2-F-Tyr is chemically robust, its electron-withdrawing nature alters the electronic landscape of the phenolic ring, necessitating specific considerations during the cleavage and deprotection phase of Solid Phase Peptide Synthesis (SPPS).

This guide provides a validated protocol for the cleavage of 2-F-Tyr-containing peptides. Unlike native tyrosine, which is highly susceptible to alkylation by scavenger byproducts, 2-F-Tyr is electronically deactivated, reducing its nucleophilicity. However, this same deactivation can retard the removal of acid-labile protecting groups (e.g., O-tBu). This protocol balances the need for complete deprotection with the suppression of side reactions on other susceptible residues (Trp, Met, Cys).

Mechanistic Insight & Chemical Logic

To design an effective cleavage cocktail, one must understand the electronic perturbations introduced by the fluorine atom.

The Hammett Substituent Effect

The fluorine atom at the ortho position to the alanine side chain (or meta to the phenolic hydroxyl, depending on specific isomer nomenclature, typically denoted as 2-F-Tyr) exerts a strong inductive electron-withdrawing effect (-I).

-

Reduced Nucleophilicity (The Benefit): The electron density on the aromatic ring is lowered. This makes the 2-F-Tyr ring significantly less prone to electrophilic aromatic substitution (alkylation) by carbocations (e.g., t-butyl cations) generated during cleavage.

-

Reduced Basicity of Ether Oxygen (The Challenge): If the tyrosine side chain was protected with a tert-butyl ether (Fmoc-Tyr(2-F, O-tBu)-OH), the ether oxygen is less basic than in native tyrosine. The initial protonation of this oxygen—the rate-limiting step in acidolytic deprotection—is thermodynamically less favorable.

Visualization of Electronic Effects

Figure 1: Comparative reactivity of Native vs. 2-Fluoro Tyrosine during acidolysis. The fluorine atom protects the ring from side reactions but slows down the deprotection step.

Recommended Cleavage Cocktails

While standard "Reagent K" is effective, the specific properties of 2-F-Tyr allow for optimized cocktails depending on the sequence complexity.

Cocktail A: The "Gold Standard" (Complex Sequences)

Best for: Peptides containing Met, Cys, Trp, or multiple Arg residues alongside 2-F-Tyr.

| Component | Volume % | Function |

| TFA (Trifluoroacetic Acid) | 82.5% | Strong acid for cleavage and deprotection. |

| Phenol | 5.0% | Scavenger for t-butyl cations (protects Tyr/Trp). |

| Thioanisole | 5.0% | Accelerates Arg(Pbf) removal; prevents Met oxidation. |

| Water | 5.0% | Hydrolysis of esters; scavenger. |

| EDT (1,2-Ethanedithiol) | 2.5% | Critical scavenger for Trp and Cys protection. |

Cocktail B: The "Odorless" Alternative (Standard Sequences)

Best for: Peptides lacking Cys or Met, where 2-F-Tyr is the primary modification.

| Component | Volume % | Function |

| TFA | 95.0% | Acid source.[1] |

| TIS (Triisopropylsilane) | 2.5% | Highly efficient hydride donor/scavenger. |

| Water | 2.5% | Hydrolysis/Scavenger.[2] |

Detailed Experimental Protocol

Phase 1: Preparation

-

Resin Washing: Ensure the resin is thoroughly washed with DCM (Dichloromethane) to remove any traces of DMF (Dimethylformamide). DMF is basic and can neutralize the TFA, impeding the cleavage.

-

Drying: Dry the resin under nitrogen flow or high vacuum for at least 30 minutes. Residual DCM is acceptable, but water/DMF must be absent.

Phase 2: The Cleavage Reaction

-

Ratio: Use 10-15 mL of Cocktail per 1 gram of resin . Insufficient volume can lead to high local concentrations of cleaved protecting groups, overwhelming the scavengers.

-

Incubation (CRITICAL STEP):

-

Standard Tyr: 2 hours.

-

2-Fluoro-Tyr:3.0 to 4.0 hours .

-

Reasoning: The extended time accounts for the slower protonation kinetics of the deactivated ether oxygen (if O-tBu protected) and ensures complete removal of Pbf groups from Arginine, which can be sluggish in the presence of fluorinated residues due to aggregation effects.

-

-

Agitation: Gentle orbital shaking. Do not use magnetic stir bars, as they grind the resin, creating fines that clog filters.

Phase 3: Post-Cleavage Processing

-

Filtration: Filter the resin into a 50 mL polypropylene tube (Falcon tube). Wash the resin with 1-2 mL of fresh TFA to recover entrapped peptide.

-

Precipitation:

-

Pre-chill Diethyl Ether to -20°C.

-

Add the TFA filtrate dropwise into a 10-fold excess of cold ether.

-

Note: Fluorinated peptides are often more hydrophobic. If precipitation is poor, use Methyl-tert-butyl ether (MTBE) or a Hexane/Ether mix to force precipitation.

-

-

Centrifugation: Centrifuge at 3000 x g for 5 minutes at 4°C. Decant the supernatant.

-

Washing: Resuspend the pellet in cold ether, vortex, and centrifuge again. Repeat 2x to remove all scavengers.

Quality Control & Validation

Validation of 2-F-Tyr integrity requires specific analytical checks.

HPLC Analysis

Look for specific "warning peaks" that indicate incomplete deprotection:

-

Mass Shift +56 Da: Indicates retention of a t-butyl group (incomplete deprotection of 2-F-Tyr).

-

Mass Shift +96 Da: Indicates incomplete removal of O-sulfated side products (rare, but possible with Ser/Thr).

19F-NMR Spectroscopy

This is the gold standard for validating fluorinated peptides.

-

Protocol: Dissolve ~1 mg peptide in D2O or DMSO-d6.

-

Expected Signal: A sharp singlet (or multiplet depending on coupling) typically around -136 to -139 ppm (relative to CFCl3), though this varies by solvent and pH.

-

Failure Mode: Multiple fluorine peaks indicate partial degradation or racemization (though 2-F-Tyr is resistant to racemization compared to other derivatives).

Workflow Diagram

Figure 2: Optimized workflow for 2-F-Tyr peptide cleavage.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Mass +56 Da observed | Incomplete O-tBu removal due to F-deactivation. | Re-treat peptide with fresh Cocktail B for 2 additional hours. |

| Peptide not precipitating | Fluorine increases hydrophobicity. | Use MTBE instead of Diethyl Ether; cool to -78°C (dry ice/acetone bath). |

| Methionine Oxidation (+16 Da) | Scavenger depletion. | Ensure Thioanisole or TIS is fresh. |

References

-

Seyedsayamdost, M. R., et al. (2006). "Structure and properties of tyrosine-sulfated peptides." Nature Protocols. (Discusses stability of modified tyrosines in SPPS).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5][6][7] Chemical Reviews. (Comprehensive review on deprotection mechanisms and Hammett effects).

-

Sigma-Aldrich (Merck). "Cleavage and Deprotection Protocols for Fmoc SPPS." (Standard industry protocols for Reagent K).

-

Solladié-Cavallo, A., et al. (2002). "Diastereoselective synthesis of fluorinated amino acids." Journal of Organic Chemistry.

Sources

- 1. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

N-Fmoc-2-fluoro-L-tyrosine applications in 19F NMR spectroscopy of proteins

Application Note: N-Fmoc-2-fluoro-L-tyrosine in 19F NMR Spectroscopy

Executive Summary

This guide details the application of N-Fmoc-2-fluoro-L-tyrosine (Fmoc-2-FY) for the site-specific labeling of proteins and peptides in Protein-Observed Fluorine NMR (PrOF NMR) . While 3-fluorotyrosine (3-FY) has historically been the standard tyrosine surrogate, it significantly perturbs the phenolic pKa (dropping it from ~10.0 to ~6.4), often disrupting native hydrogen bond networks and catalytic activity.

2-Fluorotyrosine (2-FY) offers a critical alternative. With a fluorine atom at the meta position relative to the hydroxyl group, 2-FY maintains a pKa of ~9.0, preserving the electrostatic integrity of the tyrosine residue while providing a sensitive 19F NMR reporter. This protocol covers the solid-phase synthesis incorporation, NMR acquisition parameters, and data interpretation for 2-FY labeled systems.

The 2-Fluoro Advantage: Mechanism & Rationale

Chemical Shift Sensitivity vs. Structural Fidelity

The choice between 2-FY and 3-FY is a trade-off between chemical shift sensitivity and structural non-perturbation.

-

3-FY (Ortho-F): High sensitivity to solvent environment due to the proximity of F to the OH group. However, the strong inductive effect lowers the pKa drastically, potentially creating an artificial "tyrosinate" at physiological pH.

-

2-FY (Meta-F): Moderate sensitivity but superior structural mimicry . The pKa perturbation is minimal, ensuring the residue remains protonated at physiological pH, preserving native H-bonding.

Chemical Shift Anisotropy (CSA)

2-FY exhibits a reduced Chemical Shift Anisotropy (CSA) tensor compared to 3-FY.[1] In high-field NMR (≥600 MHz), large CSA contributes to line broadening. The reduced CSA of 2-FY yields sharper linewidths , improving resolution in larger protein complexes (>30 kDa).

Experimental Workflow Visualization

The following diagram outlines the critical path from peptide synthesis to NMR data analysis.

Figure 1: End-to-end workflow for generating and analyzing 2-FY labeled peptides/proteins.

Protocol 1: Site-Specific Incorporation via SPPS

Objective: Synthesize a peptide containing 2-fluoro-L-tyrosine using standard Fmoc chemistry.

Materials:

-

Amino Acid: N-Fmoc-2-fluoro-L-tyrosine (CAS: Specific to isomer, ensure meta-fluoro). Note: Use side-chain protected Fmoc-2-fluoro-L-Tyr(tBu)-OH if available to prevent potential acylation of the phenol, though the electron-withdrawing fluorine reduces nucleophilicity.

-

Resin: Rink Amide MBHA (for C-term amides) or Wang (for C-term acids).

-

Coupling Reagents: HBTU/DIEA or DIC/Oxyma Pure.

-

Solvents: DMF (peptide grade), DCM.

Step-by-Step Methodology:

-

Resin Swelling:

-

Weigh resin (0.1 mmol scale) into a reaction vessel.

-

Swell in DCM for 20 min, then wash with DMF (3x).

-

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine in DMF (v/v) for 5 min, then drain.

-

Repeat treatment for 10 min.

-

Wash resin with DMF (5x) to remove all traces of piperidine (crucial to prevent premature Fmoc removal of the next AA).

-

-

Coupling of Fmoc-2-fluoro-L-tyrosine:

-

Stoichiometry: Use 4 equivalents (eq) of Fmoc-2-FY, 3.9 eq of HBTU, and 8 eq of DIEA relative to resin loading.

-

Activation: Dissolve Amino Acid and HBTU in minimal DMF. Add DIEA immediately before adding to the resin.

-

Reaction: Shake at room temperature for 45–60 minutes.

-

Validation: Perform a Kaiser test (ninhydrin) to ensure complete coupling (beads should remain yellow/colorless).

-

-

Chain Elongation:

-

Continue standard Fmoc cycles for the remaining sequence.

-

-

Cleavage & Side-Chain Deprotection:

-

Wash resin with DCM (5x) and dry under N2.

-

Prepare Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .

-

Incubate resin with cocktail for 2–3 hours.

-

Filter resin and precipitate filtrate in ice-cold diethyl ether.

-

Centrifuge, decant ether, and dry the pellet.

-

Protocol 2: 19F NMR Data Acquisition (PrOF NMR)

Objective: Acquire high-sensitivity 19F spectra to monitor protein conformation or ligand binding.

Instrument Requirements:

-

NMR Spectrometer (400 MHz to 800 MHz).

-

Probe: 19F-tuned probe (e.g., QCI-F or dedicated Fluorine probe). Cryoprobes are recommended for concentrations < 50 µM.

Sample Preparation:

-

Concentration: 50 µM – 500 µM protein/peptide.

-

Buffer: 50 mM Phosphate or Tris, 100 mM NaCl, pH 7.4.

-

Lock Solvent: 10% D2O.

-

Reference: Internal standard TFA (-76.55 ppm) or Trichlorofluoromethane (CFCl3) (0.0 ppm) in a coaxial insert (to avoid interaction). Note: In protein work, spectra are often referenced internally to a free ligand signal or simply reported relative to the carrier frequency if absolute shifts are not critical.

Acquisition Parameters (Bruker Standard):

| Parameter | Setting | Rationale |

| Pulse Sequence | zgfhigqn (1D) | Inverse gated 1H decoupling to remove F-H coupling broadening. |

| Spectral Width | 50–100 ppm | Focus on the aromatic region (-100 to -150 ppm). |

| Relaxation Delay (D1) | 1.0 – 2.0 s | 19F T1s in proteins are typically < 1s; ensure sufficient recovery. |

| Scans (NS) | 128 – 1024 | Depends on concentration. 19F has 83% sensitivity of 1H.[2][3] |

| O1P (Offset) | -135 ppm | Center of the 2-FY spectral region. |

| Temperature | 298 K | Standard biological temperature. |

Data Processing:

-

Exponential Multiplication (LB): Apply 5–10 Hz line broadening to improve S/N.

-

Baseline Correction: Critical due to the wide spectral width and potential probe background (though 19F background is usually low).

Application Notes: Interpreting the Data

Chemical Shift Perturbation (CSP) Analysis

The 19F chemical shift of 2-FY is sensitive to the local electrostatic environment and van der Waals packing.

-

Solvent Exposure: 2-FY residues exposed to solvent typically resonate downfield relative to buried residues.

-

Ligand Binding: A shift in the 2-FY signal upon ligand titration indicates a change in the local environment, either through direct binding or allosteric conformational change.

Distinguishing Allostery (Case Study: KIX Domain)

Research by the Pomerantz lab demonstrated that 2-FY is superior to 3-FY for detecting allosteric events in the KIX domain of CBP/p300.[1][4]

-

Observation: When the KIX domain was labeled with 3-FY, the pKa perturbation masked subtle allosteric shifts.

-

Result: Labeling with 2-FY restored the native electrostatic network. The 2-FY reporter successfully detected the binding of the MLL ligand via a chemical shift change that was "silent" in the 3-FY variant.[1][4][5]

Decision Matrix: 2-FY vs. 3-FY

Figure 2: Selection guide for fluorinated tyrosine analogs.

References

-

Ycas, P. D., Wagner, N., Olsen, N. M., Fu, R., & Pomerantz, W. C. K. (2020).[4] 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR.[4] Journal of Biomolecular NMR, 74(1), 61–69.[4][6]

-

Arntson, K. E., & Pomerantz, W. C. K. (2016).[5] Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 59(11), 5158–5171.

-

Dürr, U. H., et al. (2007). Fluorine NMR spectroscopy of membrane proteins. In Biophysical Reviews.

-

Urick, A. K., et al. (2015).[5] 19F NMR Chemical Shift Anisotropy of Fluorinated Amino Acids.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Publications [pomerantz.chem.umn.edu]

Application Note: High-Fidelity Probing of Protein-Ligand Interactions using N-Fmoc-2-fluoro-L-tyrosine

Executive Summary

This guide details the application of N-Fmoc-2-fluoro-L-tyrosine (Fmoc-2-F-Tyr) as a non-perturbative probe for monitoring protein-ligand interactions via

This protocol covers the solid-phase incorporation of Fmoc-2-F-Tyr, purification, and the execution of

Mechanistic Insight: The "Stealth" Probe

Why 2-Fluoro-L-Tyrosine?

The choice of isomer is the single most critical decision in this workflow.

-

3-Fluoro-L-Tyrosine (3-F-Tyr): Fluorine is ortho to the hydroxyl group. The strong inductive effect withdraws electron density, stabilizing the phenolate anion and lowering the pKa by ~1.5 units. This can artificially strengthen or weaken hydrogen bonds, altering the very interaction you seek to measure.

-

2-Fluoro-L-Tyrosine (2-F-Tyr): Fluorine is meta to the hydroxyl group. The inductive effect is distance-attenuated, resulting in a minimal pKa shift (< 0.5 units). It acts as a "stealth" probe—reporting on the chemical environment via

F NMR without perturbing the protein's native thermodynamic stability.

The F NMR Advantage[1][2][3]

-

Zero Background: Biological systems lack endogenous fluorine; spectra are 100% clean.

-

High Sensitivity:

F has 83% the sensitivity of $^{1H and a massive chemical shift anisotropy (CSA), making it exquisitely sensitive to subtle conformational changes induced by ligand binding.

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Synthesize a peptide/protein domain containing site-specific 2-F-Tyr using standard Fmoc chemistry.

Materials

-

Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).

-

Amino Acid: N-Fmoc-2-fluoro-L-tyrosine (CAS: Varies by vendor, ensure >98% purity).

-

Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HBTU / DIEA.

-

Cleavage Cocktail: TFA (95%), TIPS (2.5%),

(2.5%).

Synthesis Workflow

The C-F bond on the aromatic ring is highly stable and does not require special protection during TFA cleavage.

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2

5 min). Wash with DMF ( -

Coupling 2-F-Tyr:

-

Dissolve 4.0 eq of N-Fmoc-2-fluoro-L-tyrosine and 4.0 eq of Oxyma Pure in minimal DMF.

-

Add 4.0 eq of DIC.

-

Add to resin and shake for 60–90 min at room temperature.

-

Note: 2-F-Tyr couples with similar kinetics to native Tyr. Double coupling is recommended for sequences >15 residues.

-

-

Capping (Optional but Recommended): Acetic anhydride/Pyridine in DMF to cap unreacted chains.

-

Chain Elongation: Continue standard Fmoc cycles for remaining residues.

-

Cleavage & Deprotection:

-

Wash resin with DCM (

). Dry under -

Add Cleavage Cocktail (10 mL per gram of resin). Shake for 2.5 hours.

-

Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

-

Visualization of Synthesis Logic

Figure 1: Iterative SPPS workflow for site-specific incorporation of N-Fmoc-2-fluoro-L-tyrosine.

Protocol B: Protein-Ligand Interaction Assay ( F NMR)

Objective: Determine the dissociation constant (

Sample Preparation

-

Protein Concentration: 50

M – 200 -

Buffer: Phosphate or Tris buffer (pH 7.4). CRITICAL: Avoid fluorinated buffers (e.g., HEPES can sometimes contain trace fluorinated impurities, or if using specific fluorinated surfactants).

-

Reference: Add 10%

for lock. Add 50

NMR Setup

-

Probe:

F-tuned probe (or dual -

Temperature: 298 K (standard). Ensure stability

0.1 K. -

Pulse Sequence: Standard 1D pulse-acquire (zg or equivalent) with proton decoupling (Waltz-16) to remove

F- -

SW (Spectral Width): 2-F-Tyr signals typically appear around -125 to -135 ppm (relative to

).

Titration Workflow

-

Apo Spectrum: Acquire spectrum of protein alone (0

M Ligand). -

Titration: Add ligand stock (dissolved in same buffer or DMSO) in steps:

-

Ratios [Ligand]:[Protein]

0.2, 0.5, 1.0, 2.0, 5.0, 10.0. -

Note: Keep DMSO concentration constant if ligand is in DMSO.

-

-

Equilibration: Allow 5-10 mins mixing time between additions.

-

Acquisition: 128–512 scans per point (signal-to-noise > 10:1).

Data Analysis & Interpretation

The exchange regime dictates the appearance of the spectra:

-

Fast Exchange (

): Single peak moves progressively. Use Equation 1 . -

Slow Exchange (

): Apo peak disappears, Bound peak appears. Integrate peak volumes.

Equation 1: Fast Exchange

| Variable | Definition |

| Observed chemical shift change (ppm) | |

| Chemical shift difference between fully bound and free states | |

| Total Protein Concentration | |

| Total Ligand Concentration | |

| Dissociation Constant |

Visualization of Interaction Logic

Figure 2: Causal pathway from ligand addition to quantitative Kd determination via

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Broad Lines | Chemical Shift Anisotropy (CSA) or Intermediate Exchange | Increase temperature (if stable) to speed up tumbling; switch to lower field NMR (reduces CSA broadening). |

| No Signal | Aggregation or Paramagnetic Impurities | Check sample clarity; add 1 mM EDTA; verify concentration by UV ( |

| Multiple Peaks | Slow conformational exchange or impurities | Run HPLC to verify purity. If pure, indicates multiple stable conformers (a unique feature of PrOF NMR). |

| Racemization | Over-activation during coupling | Use Oxyma/DIC instead of HBTU/DIEA; keep coupling time < 2 hours. |

References

-

Prosser, S. L., et al. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR.[2] Journal of Biomolecular NMR. (Demonstrates the pKa advantage of 2-F-Tyr over 3-F-Tyr). [Link]

-

Pomerantz, W. C., et al. (2012). Protein-Observed 19F NMR for Fragment Screening, Affinity Quantification and Druggability Assessment. (Foundational text on PrOF NMR methodology). [Link]

-

Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. (General protocol reference for the synthesis section). [Link]

Sources

Synthesis of Peptides with Multiple Fluorinated Amino Acids: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of multiple fluorinated amino acids into a single peptide sequence represents a powerful strategy in modern drug discovery and materials science. Fluorination can profoundly alter the physicochemical properties of peptides, leading to enhanced metabolic stability, increased binding affinity, and unique conformational preferences.[1][2] However, the synthesis of these heavily modified peptides presents significant challenges due to the electron-withdrawing nature of fluorine, which can impede standard synthesis protocols. This guide provides a comprehensive overview of the strategies and detailed protocols for the successful synthesis, purification, and characterization of peptides containing multiple fluorinated amino acids, drawing upon established expertise in the field to explain the rationale behind key experimental choices.

Introduction: The Power of Fluorination in Peptide Science

Fluorine, being the most electronegative element, imparts unique properties when incorporated into amino acid side chains. Unlike simple hydrophobic modifications, fluorination offers a nuanced approach to modulating peptide characteristics. The strategic placement of multiple fluorinated residues can lead to:

-

Enhanced Proteolytic Stability: The strong carbon-fluorine bond can shield adjacent peptide bonds from enzymatic degradation, increasing the in-vivo half-life of therapeutic peptides.[3]

-

Modulation of Bioactivity: Fluorination can alter the pKa of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, thereby fine-tuning the binding affinity and selectivity of a peptide for its biological target.[4][5]

-

Control of Peptide Conformation: The unique steric and electronic properties of fluorinated side chains can be used to induce or stabilize specific secondary structures, such as α-helices or β-sheets. This conformational control is crucial for designing peptides with predefined three-dimensional structures.[5]

-

Probing Biological Systems: The presence of the ¹⁹F nucleus provides a sensitive NMR handle for studying peptide-protein interactions and conformational changes in complex biological environments.[6]

Despite these advantages, the synthesis of peptides with a high density of fluorinated amino acids is far from trivial. The cumulative electron-withdrawing effects of multiple fluorine atoms can significantly decrease the nucleophilicity of the N-terminal amine, making peptide bond formation progressively more difficult.[7] This guide will address these challenges head-on, providing robust protocols for both solid-phase and solution-phase synthesis.

Challenges in the Synthesis of Multiply Fluorinated Peptides

The primary obstacle in synthesizing peptides rich in fluorinated amino acids is the reduced reactivity of the growing peptide chain. This "difficult sequence" phenomenon arises from several factors:

-

Electronic Deactivation: The strong electron-withdrawing nature of fluorine atoms, particularly in residues like hexafluoroleucine or trifluoromethyl-phenylalanine, significantly lowers the basicity and nucleophilicity of the N-terminal amine. This makes the amine less reactive towards the activated carboxyl group of the incoming amino acid.

-

Steric Hindrance: The bulky nature of some fluorinated side chains can sterically hinder the approach of the activated amino acid, further slowing down the coupling reaction.

-

Peptide Aggregation: Peptides containing multiple hydrophobic fluorinated residues have a tendency to aggregate on the solid support, leading to incomplete reactions and poor yields.[2][8] This is a common issue in solid-phase peptide synthesis (SPPS) that is exacerbated by the presence of these "super-hydrophobic" residues.[2]

Overcoming these challenges requires a careful selection of synthesis strategy, coupling reagents, and reaction conditions, as detailed in the following sections.

Solid-Phase Peptide Synthesis (SPPS) of Multiply Fluorinated Peptides

SPPS is the most common method for synthesizing peptides due to its efficiency and ease of automation.[9][10] However, standard Fmoc-SPPS protocols often need to be modified to successfully incorporate multiple fluorinated amino acids.

Causality Behind Experimental Choices in SPPS

The successful SPPS of multiply fluorinated peptides hinges on maximizing the efficiency of the coupling and deprotection steps. The choice of resin, coupling reagents, and reaction conditions must be tailored to overcome the inherent low reactivity of the fluorinated peptide chain.

-

Resin Selection: A resin with a suitable linker and loading capacity is crucial. For C-terminal amides, a Rink Amide resin is a common choice.[9] The loading capacity should be carefully considered to minimize peptide aggregation.

-

Coupling Reagents: Standard coupling reagents may not be sufficiently reactive. More potent activating agents are often required. A comparison of commonly used coupling reagents is presented in Table 1.

-

Reaction Conditions: Extended coupling times and/or double coupling cycles are frequently necessary to drive the reaction to completion. Monitoring the completeness of each coupling step is essential.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for overcoming the reduced nucleophilicity of the N-terminal amine in fluorinated peptides. The following table summarizes the relative performance of common coupling reagents in "difficult" couplings, including those involving sterically hindered or electron-deficient amino acids.

| Coupling Reagent | Structure | Key Features & Recommendations for Fluorinated Peptides |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A standard and cost-effective reagent. May require longer reaction times or double coupling for highly deactivated amines.[11] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Generally more efficient than HBTU for sterically hindered and electron-deficient couplings due to the formation of a more reactive active ester.[11][12] Highly recommended for incorporating multiple fluorinated amino acids.[11] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A third-generation uronium salt with high reactivity, often outperforming HATU and HBTU, especially with only one equivalent of base.[10][13] It is also considered a safer alternative to benzotriazole-based reagents.[10] |

Table 1: Comparison of common coupling reagents for the synthesis of peptides with multiple fluorinated amino acids.

Experimental Workflow: Fmoc-SPPS of a Poly-Hexafluoroleucine Peptide

The following diagram illustrates a typical workflow for the manual Fmoc-SPPS of a peptide containing multiple hexafluoroleucine (Hfl) residues.

Figure 1: Workflow for Fmoc-SPPS of a multiply fluorinated peptide.

Detailed Protocol: Manual Fmoc-SPPS of a Peptide with Multiple 4-Fluorophenylalanine Residues

This protocol is designed for the synthesis of a model peptide containing multiple 4-fluorophenylalanine (Phe(4-F)) residues on a 0.1 mmol scale.

Materials:

-

Rink Amide resin (0.1 mmol)

-

Fmoc-protected amino acids (including Fmoc-Phe(4-F)-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylethylamine (DIPEA)

-

HATU

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether, cold

Protocol:

-

Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 1 hour.[9]

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.[3]

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-Phe(4-F)-OH) and 3.9 equivalents of HATU in DMF.

-

Add 8 equivalents of DIPEA to the amino acid solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours. For subsequent fluorinated amino acids, the coupling time may need to be extended, or a second coupling performed.

-

-

Monitoring the Coupling: After the coupling, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[1]

-

Washing: Wash the resin with DMF (3 x 1 min).

-

Repeat Synthesis Cycle: Repeat steps 2-6 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Final Washing: Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min) and dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[14] For peptides containing sensitive residues like tryptophan or cysteine, a more complex cocktail with scavengers such as 1,2-ethanedithiol (EDT) may be necessary.[15]

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[16]

-

Filter the resin and collect the filtrate.

-

-